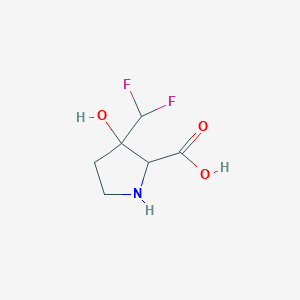
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group and the hydroxyl group onto a pyrrolidine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
科学研究应用
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The difluoromethyl group can enhance the compound’s binding affinity to the target enzyme, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the enzyme and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and carboxylic acid group, but with a pyrazole ring instead of a pyrrolidine ring.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Contains a difluoromethyl group and carboxylic acid group, but with a thiophene ring.
Uniqueness
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of both a difluoromethyl group and a hydroxyl group on a pyrrolidine ring.
属性
分子式 |
C6H9F2NO3 |
|---|---|
分子量 |
181.14 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO3/c7-5(8)6(12)1-2-9-3(6)4(10)11/h3,5,9,12H,1-2H2,(H,10,11) |
InChI 键 |
LORXVIBGDGJIMB-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C1(C(F)F)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


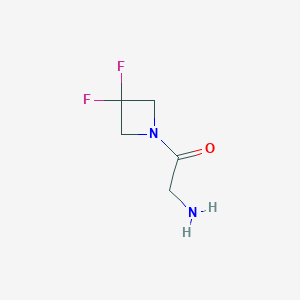
![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
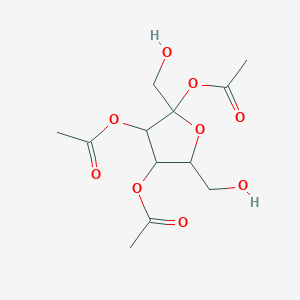
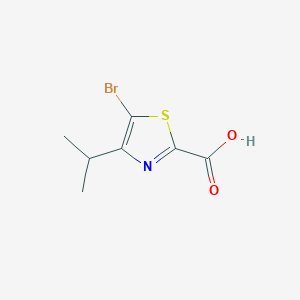
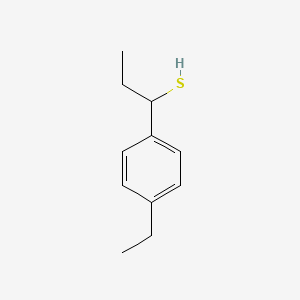
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13325800.png)
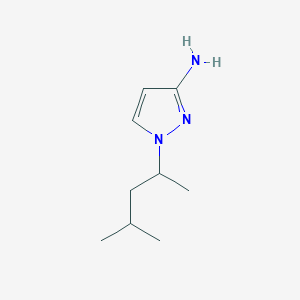
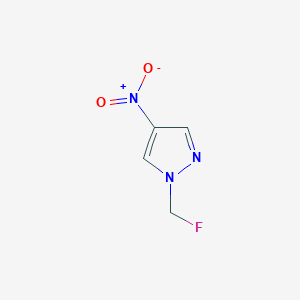
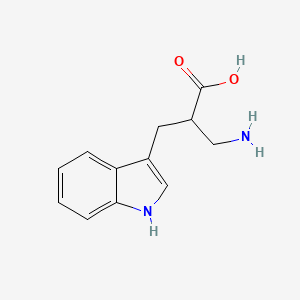
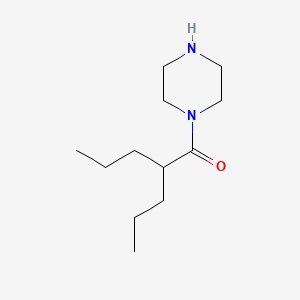
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
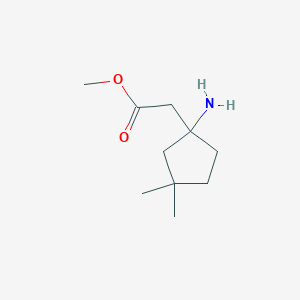
![5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325826.png)

